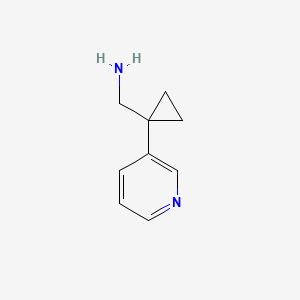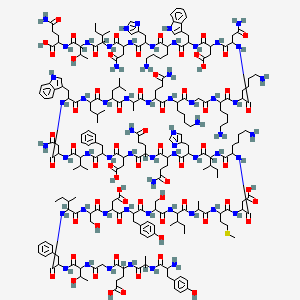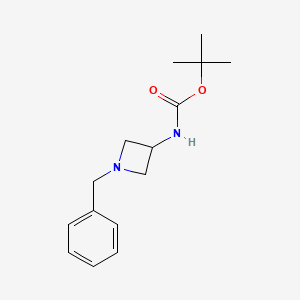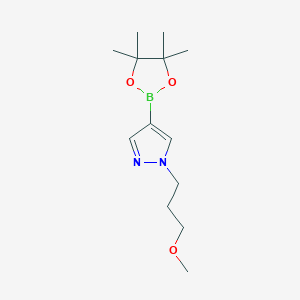
(1-(Pyridin-3-YL)cyclopropyl)methanamine
Übersicht
Beschreibung
“(1-(Pyridin-3-YL)cyclopropyl)methanamine” is a chemical compound with the molecular formula C9H12N2. It has a molecular weight of 148.21 . The compound is also known by its IUPAC name, cyclopropyl (3-pyridinyl)methylamine .
Molecular Structure Analysis
The InChI code for “(1-(Pyridin-3-YL)cyclopropyl)methanamine” is 1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(1-(Pyridin-3-YL)cyclopropyl)methanamine” is a liquid at room temperature . Additional physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, including derivatives of 1-(Pyridin-3-yl)cyclopropyl)methanamine, have been synthesized and shown to exhibit anticonvulsant activity. These compounds, such as N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine and others, demonstrated significant seizure protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalysis in Organic Chemistry : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and used to form NCN′ pincer palladacycles. These compounds showed good catalytic activity and selectivity, indicating their potential in various organic synthesis processes (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving (pyridin-2-yl)methyl)methanamine derivatives have been synthesized and studied for their photocytotoxic properties in red light. These compounds have shown promising results in cellular imaging and photocytotoxicity, making them potential candidates for targeted cancer therapies (Basu et al., 2014).
Anticancer Activity : Palladium (Pd)II and platinum (Pt)II complexes with Schiff base ligands, including (pyridin-2-yl)methanamine derivatives, have shown significant anticancer activity against various human cancerous cell lines. These findings highlight the potential of these compounds in the development of new anticancer drugs (Mbugua et al., 2020).
Fluorescent Chemosensors : Compounds like 1-(anthracen-9-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamine have been synthesized as zinc ion sensors. These fluorescent chemosensors showed high selectivity for Zn2+ ions, indicating their potential application in detecting zinc ions in various environments (Kim et al., 2013).
Safety and Hazards
“(1-(Pyridin-3-YL)cyclopropyl)methanamine” is classified as harmful and has the signal word 'Danger’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(1-pyridin-3-ylcyclopropyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBFGGQBAFAKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283431 | |
| Record name | 1-(3-Pyridinyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-3-YL)cyclopropyl)methanamine | |
CAS RN |
1020087-88-0 | |
| Record name | 1-(3-Pyridinyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020087-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)





